6-Amino-1-benzyluracil

描述

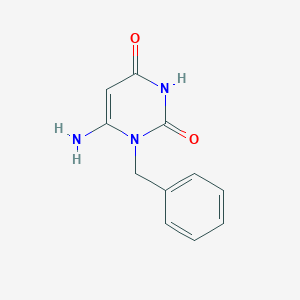

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-amino-1-benzylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKJOZVQZBJSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290717 | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41862-11-7 | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41862-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041862117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41862-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Amino 1 Benzyluracil and Its Derivatives

Classical and Contemporary Approaches to the Synthesis of 6-Amino-1-benzyluracil

The foundational structure of this compound is typically assembled through established pyrimidine (B1678525) synthesis protocols. These methods have been refined over time to improve yields and simplify procedures.

Condensation Reactions Involving Benzylamine (B48309) and Pyrimidine Precursors

A primary and well-established method for the synthesis of this compound involves the condensation of N-benzylurea with ethyl cyanoacetate (B8463686). raco.cat This reaction is typically carried out in the presence of a base, such as sodium ethoxide or sodium methoxide, and proceeds in good yields. raco.cat Another approach involves the reaction of benzylamine with a pre-formed pyrimidine ring, though the former method of building the ring system is more common. The starting material, 6-aminouracil (B15529), can also be synthesized via the condensation of N-ethylthiourea and ethyl cyanoacetate in the presence of sodium ethoxide. researchgate.net

| Reactants | Reagents/Conditions | Product | Reference |

| N-Benzylurea, Ethyl cyanoacetate | Sodium ethoxide or methoxide, Reflux | This compound | raco.cat |

| N-Ethylthiourea, Ethyl cyanoacetate | Sodium ethoxide | 6-Amino-1-ethyl-2-thiouracil | researchgate.net |

One-Pot Multicomponent Reactions for Pyrimidine Ring Formation

More contemporary approaches focus on efficiency and atom economy, with one-pot multicomponent reactions (MCRs) being a prime example. These reactions allow for the construction of complex molecules in a single step from multiple starting materials, often with the aid of a catalyst. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives can be synthesized in a one-pot, three-component reaction of 6-aminouracils, aromatic aldehydes, and malononitrile. scirp.orgscirp.org This methodology has been shown to be effective under various conditions, including microwave irradiation and using catalysts like diammonium hydrogen phosphate (B84403) (DAHP) or bismuth(III) triflate. scirp.orgscirp.org Similarly, ethyl 5-arylpyridopyrimidine-6-carboxylates are prepared through a one-pot condensation of this compound, various aromatic aldehydes, and ethyl acetoacetate (B1235776) in refluxing ethanol (B145695). researchgate.netnih.govmdpi.com

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 6-Aminouracil, Aromatic aldehydes, Malononitrile | Microwave irradiation or DAHP | Pyrido[2,3-d]pyrimidines | scirp.org |

| This compound, Aromatic aldehydes, Ethyl acetoacetate | Refluxing ethanol, TEA | Ethyl 5-arylpyridopyrimidine-6-carboxylates | mdpi.com |

| 6-Amino-1,3-dimethyluracil (B104193), Arylglyoxals, Barbituric acid derivatives | TBAB, Ethanol, 50 °C | Polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives | scielo.org.mx |

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives from this compound

This compound serves as a versatile building block for the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. The reaction of this compound with arylidenemalononitrile in dimethylformamide (DMF) in the presence of triethylamine (B128534) (TEA) as a base affords pyridopyrimidines in good yields. raco.cat A similar reaction with ethyl arylideneacetoacetate also yields pyridopyrimidines. raco.cat The proposed mechanism for these reactions involves a Michael-type addition followed by cyclocondensation. raco.cat Furthermore, a one-pot, three-component reaction of this compound, aromatic aldehydes, and ethyl acetoacetate under reflux in ethanol produces ethyl 5-arylpyridopyrimidine-6-carboxylates. nih.govmdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| This compound | Arylidenemalononitrile | DMF, TEA, Reflux | Pyridopyrimidines | raco.cat |

| This compound | Ethyl arylideneacetoacetate | DMF, TEA, Reflux | Pyridopyrimidines | raco.cat |

| This compound | Aromatic aldehydes, Ethyl acetoacetate | Ethanol, TEA, Reflux | Ethyl 5-aryl-1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylates | mdpi.com |

| This compound | Ethyl 2-(2-hydroxybenzylidene) acetoacetate | DMF, TEA, Reflux | 6-Acetyl-1-benzyl-5-(2-hydroxyphenyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione | mdpi.com |

Synthesis of Xanthine (B1682287) and Lumazine (B192210) Derivatives from this compound Intermediates

The conversion of this compound to xanthine and lumazine derivatives typically proceeds through a 5,6-diaminouracil (B14702) intermediate. This intermediate is prepared by nitrosation of this compound with sodium nitrite (B80452) in acetic acid to give the 5-nitroso derivative, which is then reduced, for example with ammonium (B1175870) sulfide (B99878) or sodium dithionite. researchgate.netnih.govresearchgate.net

The resulting 1-benzyl-5,6-diaminouracil can be cyclized with various one-carbon inserting agents to yield xanthines. researchgate.net For example, reaction with aromatic aldehydes in DMF affords 8-arylxanthines. mdpi.comresearchgate.net Lumazine derivatives are synthesized by the cyclization of the diaminouracil intermediate with α-dicarbonyl compounds like glyoxal (B1671930) or by reacting with phenacyl bromides. raco.catresearchgate.net

| Starting Material | Key Intermediate | Reagents for Cyclization | Product Type | Reference |

| This compound | 1-Benzyl-5,6-diaminouracil | Aromatic aldehydes, DMF | 8-Arylxanthines | mdpi.comresearchgate.net |

| This compound | 1-Benzyl-5,6-diaminouracil | Glyoxal, Benzil, Diethyl oxalate | Lumazines | researchgate.net |

| Diaminouracil hydrochloride | Not applicable | Phenacyl bromides, TEA | Lumazines | raco.cat |

Synthesis of Imidazo[2,1-i]purin-5-ones and Tricyclic Purine (B94841) Derivatives

The synthesis of more complex tricyclic purine derivatives, such as imidazo[2,1-i]purin-5-ones, also utilizes this compound as a starting material. The pathway often involves the initial formation of xanthine derivatives as described previously. These xanthines can then be further modified and cyclized to form the desired tricyclic systems. nih.gov For example, xanthine derivatives can be thionated using phosphorus pentasulfide and then reacted with amino alcohols to build the third ring. nih.gov A convenient synthesis of tricyclic purine derivatives has been reported by Shimada et al. nih.gov

Advanced Synthetic Strategies and Catalysis in this compound Chemistry

Modern synthetic chemistry increasingly relies on the use of catalysts to enhance reaction efficiency, selectivity, and environmental friendliness. In the context of this compound chemistry, various catalytic systems have been employed. For the one-pot synthesis of pyrido[2,3-d]pyrimidines, catalysts such as bismuth(III) triflate and p-toluenesulfonic acid (PTSA) have been shown to be effective. scirp.orgresearchgate.net These catalysts facilitate the domino cyclization of 6-aminouracils with aldehydes and other components. researchgate.net

The development of catalytic and enantioselective methods is a major goal in organic synthesis. organic-chemistry.orgnobelprize.org While specific applications to this compound are still emerging, the broader field of catalysis, including metal-catalyzed cross-coupling reactions and organocatalysis, offers powerful tools for the functionalization of such heterocyclic systems. nih.govox.ac.uk These advanced strategies hold the potential to create novel derivatives of this compound with unique biological properties.

Green Chemistry Approaches and Sustainable Synthesis Methods

In line with the principles of green chemistry, recent synthetic strategies have focused on developing environmentally benign and efficient protocols. frontiersin.org A prominent example is the use of one-pot, multi-component reactions, which offer significant advantages by reducing the number of synthetic steps, minimizing waste, and simplifying purification procedures. nih.gov

One such sustainable method involves the one-pot, three-component condensation of this compound with various aromatic aldehydes and ethyl acetoacetate. nih.govmdpi.com This reaction is typically conducted under reflux conditions in ethanol, a greener solvent compared to many traditional organic solvents. nih.govmdpi.com This approach not only demonstrates high atom economy but also operational simplicity. nih.gov Another strategy that aligns with green chemistry principles is the development of synthetic routes that allow for the final product to precipitate directly from the reaction mixture, often requiring no further purification. frontiersin.orgresearchgate.net For instance, the condensation of 5,6-diaminouracil derivatives with carboxylic acids using the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) can yield pure products in very short reaction times under mild conditions. frontiersin.org The exploration of solvent-free reaction conditions also represents a significant advancement in the sustainable synthesis of related heterocyclic compounds. researchgate.net

Table 1: Examples of Green Synthetic Approaches for Uracil (B121893) Derivatives

| Reaction Type | Key Features | Starting Materials | Solvent | Reference |

|---|---|---|---|---|

| One-pot three-component condensation | High efficiency, operational simplicity | This compound, aromatic aldehydes, ethyl acetoacetate | Ethanol | nih.govmdpi.com |

| Amide coupling | Fast reaction (5-10 min), mild conditions, product precipitation | 5,6-Diaminouracil derivatives, carboxylic acids | Not specified | frontiersin.org |

Application of Catalysts in Reaction Efficiency and Selectivity

Catalysts are instrumental in enhancing the efficiency and selectivity of synthetic reactions leading to this compound derivatives. Their application can lead to higher yields, shorter reaction times, and milder reaction conditions. Basic catalysts are commonly employed in condensation reactions. For example, triethylamine (TEA) is used as a basic medium in the synthesis of ethyl 5-arylpyridopyrimidine-6-carboxylates from this compound. nih.govmdpi.com

In other synthetic routes involving uracil analogues, different types of catalysts have proven effective. For instance, trimethylsilyl (B98337) triflate (TMS triflate) has been utilized as a catalyst for the condensation of uracils with acetals to produce acyclic derivatives. acs.org The development of reusable, heterogeneous catalysts is a key area of research aimed at making chemical processes more sustainable. frontiersin.orgresearchgate.net For example, silica-supported catalysts and heterogenized copper catalysts have been used in the green synthesis of various heterocycles. frontiersin.org The remarkable efficiency and specificity of enzymes have also inspired the engineering of amine transaminases for the environmentally benign synthesis of chiral amines, highlighting the potential for biocatalysis in producing complex derivatives with high selectivity. rsc.org The choice of catalyst can significantly influence the reaction pathway and the structure of the final product, making it a critical parameter in the synthesis of complex molecules. nih.gov

Characterization and Purity Assessment of Synthesized Compounds

The rigorous characterization and purity assessment of newly synthesized compounds are essential to confirm their identity and quality. A combination of chromatographic and spectroscopic techniques, along with elemental analysis, is typically employed.

Chromatographic Methods for Isolation and Purification

Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a primary tool used to determine the purity of the final products, with purities often exceeding 95-98%. lgcstandards.comtcichemicals.com

For the separation of polar compounds like uracil derivatives, various HPLC column chemistries can be employed. Aminopropylsilane-based columns, for instance, are well-suited for normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) analysis of simple sugars and other polar analytes. restek.com The isolation of individual amino acids and related compounds from complex matrices often involves a multi-step liquid chromatographic process using complementary column chemistries to achieve the desired separation and purification. frontiersin.org In many synthetic procedures for derivatives of this compound, the crude product is purified by recrystallization from solvents like a DMF/ethanol mixture, after which its purity is confirmed by chromatographic methods. mdpi.com

Table 2: Chromatographic Parameters for Analysis of Related Compounds

| Technique | Stationary Phase | Application | Reference |

|---|---|---|---|

| HPLC | Not specified | Purity determination of this compound (>95%) | lgcstandards.com |

| HPLC | Not specified | Purity determination of 6-Amino-1,3-dimethyluracil (>98.0%) | tcichemicals.com |

| HPLC | Aminopropylsilane (Amino Phase) | Separation of polar analytes (e.g., simple sugars) | restek.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the elemental composition of a synthesized compound. It provides experimental percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements, which are then compared against the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for confirming that the desired product has been synthesized. mdpi.comekb.eg

For a series of novel pyridopyrimidine derivatives synthesized from this compound, elemental analysis was performed to validate their composition. mdpi.com The close correlation between the calculated and found percentages for C, H, and N provides strong evidence for the structure of the synthesized derivatives. researchgate.netmdpi.com

Table 3: Elemental Analysis Data for a Derivative of this compound Compound: Ethyl 1-benzyl-5-(4-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 65.50 | 65.89 |

| Hydrogen (H) | 4.25 | 4.32 |

| Nitrogen (N) | 10.42 | 10.51 |

Data sourced from El-Kalyoubi and Agili, 2020. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 6 Amino 1 Benzyluracil

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For 6-Amino-1-benzyluracil, various NMR experiments are employed to assign proton and carbon signals and to study its dynamic behavior in solution.

The ¹H-NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. A representative analysis of the ¹H-NMR spectrum reveals the following assignments:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| NH (Uracil ring) | ~12.01-11.29 | Singlet |

| Aromatic protons (C₆H₅) | ~7.2-7.4 | Multiplet |

| NH₂ (Amino group) | ~6.16 | Singlet |

| CH (Uracil ring, C5-H) | ~5.15 | Singlet |

| CH₂ (Benzyl group) | ~5.0 | Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. nih.govresearchgate.net

The downfield shift of the uracil (B121893) NH proton is characteristic of its acidic nature and involvement in hydrogen bonding. The aromatic protons of the benzyl (B1604629) group typically appear as a complex multiplet. The singlet for the C5-H of the uracil ring is a key identifier, although its signal may disappear upon nitrosation, indicating a reaction at this position. researchgate.net The amino group protons and the benzylic methylene (B1212753) protons also present as singlets in the spectrum. nih.gov

The ¹³C-NMR spectrum provides information on the carbon skeleton of this compound. The signals are assigned based on their chemical shifts, which are indicative of the carbon's hybridization and chemical environment.

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (C4) | ~163.0 |

| C=O (C2) | ~154.0 |

| C-N (C6) | ~151.0 |

| Aromatic (C-ipso) | ~137.0 |

| Aromatic (C-o, C-m, C-p) | ~127-129 |

| C-H (C5) | ~78.0 |

| CH₂ (Benzyl group) | ~45.0 |

Note: These are approximate chemical shift values and can vary. researchgate.net

The carbonyl carbons (C2 and C4) resonate at the most downfield positions due to the strong deshielding effect of the oxygen atoms. The carbons of the aromatic ring appear in the typical aromatic region, while the C5 and the benzylic CH₂ carbons are found at more upfield positions. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY: This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would confirm the connectivity within the benzyl group's aromatic protons. walisongo.ac.id

HSQC/HMQC: These experiments correlate proton signals with their directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra. ipb.pt

HMBC: This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular structure and assigning quaternary carbons. walisongo.ac.idipb.pt

Variable-temperature (VT) NMR studies can provide insights into dynamic processes such as conformational exchange or the presence of rotamers. ox.ac.uknih.gov In molecules with restricted bond rotation, separate signals for different conformers might be observed at low temperatures. researchgate.net As the temperature increases, these signals may broaden and coalesce into a single averaged signal. researchgate.netresearchgate.net For this compound, VT-NMR could be used to study the rotation around the N1-benzyl bond. The presence of rotamers has been observed in similar C-glycosylflavone structures, leading to a doubling of signals in the NMR spectra at room temperature. mdpi.com Such studies can reveal the energy barriers associated with these dynamic processes. researchgate.netmdpi.com

Two-Dimensional NMR Techniques for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional moieties.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch (Amine and Amide) | ~3400-3100 | Broad bands indicative of hydrogen bonding |

| C-H stretch (Aromatic) | ~3100-3000 | Sharp bands |

| C-H stretch (Aliphatic) | ~3000-2850 | Sharp bands |

| C=O stretch (Uracil ring) | ~1700-1650 | Strong, sharp absorptions |

| C=C stretch (Aromatic and Uracil) | ~1600-1450 | Multiple bands |

| N-H bend (Amine) | ~1650-1580 | Scissoring vibration |

The presence of strong C=O stretching bands confirms the uracil ring structure. The broad N-H stretching bands are characteristic of the amino and amide groups and suggest intermolecular hydrogen bonding. dergipark.org.tr The various C-H stretching and C=C stretching bands correspond to the benzyl and uracil ring systems. spectroscopyonline.com For instance, in related lumazine (B192210) derivatives, NH bands are observed in the 3141–3127 cm⁻¹ range. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 217.22 g/mol . biosynth.comchemscene.com

In a mass spectrometer, the molecule is ionized to produce a molecular ion ([M]⁺), which can then break down into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule.

| Ion (m/z) | Proposed Fragment | Significance |

| 217 | [C₁₁H₁₁N₃O₂]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum. bohrium.com For a molecule like this compound, which contains multiple chromophores and auxochromes, the UV-Vis spectrum provides valuable information about its conjugated π-electron system. The uracil ring, with its double bonds and carbonyl groups, constitutes the primary chromophore, while the amino group at the C6 position and the benzyl group at the N1 position also influence the electronic absorption properties.

The absorption of UV light promotes electrons from lower-energy molecular orbitals to higher-energy ones. In this compound, two main types of electronic transitions are expected:

π→π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of the conjugated system within the pyrimidine (B1678525) ring.

n→π Transitions:* These are lower-energy, lower-intensity absorptions that involve promoting a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital.

While studies on related 6-aminouracil (B15529) derivatives confirm their absorption in the UV-visible range, specific experimental data detailing the λmax and molar absorptivity (ε) for this compound are not prominently reported in the surveyed literature. However, analyses of derivatives confirm that analytes can be detected and identified using a diode array detector scanning from 190 to 400 nm. nih.gov Theoretical and experimental studies on similar substituted uracils confirm that n-π* transitions are observable. researchgate.net The solvent environment can also influence the absorption maxima due to differential stabilization of the ground and excited states. nih.govarkat-usa.org

Table 1: Expected Electronic Transitions in this compound

| Type of Transition | Molecular Origin | Expected Energy | Expected Intensity |

| π → π | Conjugated C=C and C=O bonds in the pyrimidine ring | High | High |

| n → π | Lone pair electrons on C=O oxygen and ring nitrogens | Low | Low |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

A specific, publicly available crystal structure for this compound was not identified in the reviewed literature. However, extensive crystallographic studies on closely related 6-substituted and N1-substituted uracil derivatives allow for a well-founded prediction of its solid-state characteristics. researchgate.netrsc.org

It is anticipated that the crystal structure of this compound would be heavily influenced by hydrogen bonding. The N3-H group and the amino group (-NH2) at the C6 position are potent hydrogen bond donors, while the carbonyl oxygens at C2 and C4 are effective hydrogen bond acceptors. This would likely result in the formation of robust, self-assembling supramolecular networks, such as hydrogen-bonded ribbons or sheets, which are common motifs in the crystal structures of uracil derivatives. researchgate.netuobaghdad.edu.iq The pyrimidine ring itself is expected to be largely planar, with the benzyl group at the N1 position exhibiting conformational flexibility, allowing it to orient itself to optimize crystal packing forces, such as van der Waals interactions and potential π-π stacking.

Table 2: Predicted Solid-State Structural Features of this compound Based on Analogous Compounds

| Structural Feature | Description |

| Crystal System | Not determined. Related 6-substituted uracils often crystallize in monoclinic systems. researchgate.net |

| Space Group | Not determined. |

| Unit Cell Parameters | Not determined. |

| Dominant Intermolecular Interaction | Hydrogen bonding. Expected interactions include N-H···O and N-H···N bonds, forming extended networks. researchgate.net |

| Molecular Conformation | The pyrimidine ring is expected to be planar. The benzyl group will be oriented out of this plane with a specific torsion angle relative to the uracil ring. |

| Crystal Packing | Molecules are likely to form layered or ribbon-like structures stabilized by the hydrogen-bonding network and van der Waals forces between the benzyl groups. researchgate.net |

Computational Chemistry and Theoretical Investigations of 6 Amino 1 Benzyluracil

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. orientjchem.orgchemrxiv.org DFT methods are used to investigate the fundamental properties of 6-Amino-1-benzyluracil, providing a theoretical framework to understand its geometry, stability, and reactivity.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum.

Theoretical studies on related aminouracil derivatives often employ DFT methods, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) or similar, to achieve reliable optimized geometries. orientjchem.orgwu.ac.th For instance, a study on a similar heterocyclic system utilized the B3LYP/6-311++G(d,p) level of theory to identify the most stable conformer. wu.ac.th The optimization process for this compound would similarly explore various possible conformations, particularly around the flexible benzyl (B1604629) group, to identify the global energy minimum structure. This optimized geometry is the foundation for all subsequent computational analyses.

Table 1: Representative Theoretical Geometrical Parameters for Uracil (B121893) Derivatives (Illustrative) Note: This table is illustrative and based on general findings for uracil derivatives. Specific values for this compound would require a dedicated DFT study.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C=O | 1.22 - 1.24 | |

| C-N (ring) | 1.37 - 1.40 | |

| C=C (ring) | 1.35 - 1.38 | |

| C-NH2 | 1.35 - 1.37 | |

| N-C-N (ring) | 115 - 120 | |

| C-N-C (ring) | 120 - 125 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ekb.eg The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ekb.egwuxiapptec.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wu.ac.th DFT calculations are routinely used to determine the energies of these orbitals. For this compound, the presence of the electron-donating amino group and the aromatic benzyl group would significantly influence the energies of the frontier orbitals. Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Table 2: Illustrative Frontier Molecular Orbital Data for a Uracil Derivative Note: This data is for illustrative purposes. Actual values for this compound would be obtained from specific DFT calculations.

| Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. orientjchem.orguni-muenchen.de The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). researchgate.netlibretexts.org

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the uracil ring and the nitrogen of the amino group, indicating these are prime sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the amino group and potentially parts of the benzyl ring would exhibit positive potential (blue), suggesting their susceptibility to nucleophilic attack. researchgate.net This visual representation of the molecule's electronic landscape provides intuitive insights into its chemical behavior. uni-muenchen.dechemrevlett.com

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). chemrevlett.comscirp.org By calculating the energies of electronic transitions from the ground state to various excited states, one can estimate the absorption wavelengths. A detailed study on 5-aminouracil (B160950) and 6-aminouracil (B15529) highlighted how the position of the amino group significantly affects the absorption spectra, a feature that TD-DFT calculations can rationalize. acs.org

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated using DFT. researchgate.net These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the stretching and bending of bonds. researchgate.net For this compound, theoretical IR spectra would help identify characteristic peaks for the C=O, N-H, and C-N bonds, aiding in its structural characterization. wu.ac.th

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or a nucleic acid. mdpi.com This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions.

For this compound and its derivatives, molecular docking studies can elucidate how they might interact with specific biological targets. For instance, research on related pyridopyrimidine derivatives, synthesized from this compound, involved molecular docking to explore their potential as anticancer agents by predicting their binding to proteins like CDK2, Jak2, and DHFR. nih.gov

The docking process involves placing the ligand (this compound) into the binding site of a target protein and evaluating the binding energy for different poses. mdpi.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, a docking study might show the amino group of this compound acting as a hydrogen bond donor, while the uracil ring engages in pi-stacking interactions with aromatic amino acid residues in the binding pocket. The calculated binding affinity provides an estimate of how strongly the ligand binds to the target, which is crucial for assessing its potential biological activity. mdpi.com

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The biological activity of a molecule is often predicated on its ability to interact with a specific biological target, such as a protein or enzyme. Computational docking and molecular dynamics simulations are instrumental in analyzing these non-covalent interactions. For derivatives of this compound, these studies reveal how the molecule positions itself within a protein's binding pocket, driven by a combination of hydrogen bonds and hydrophobic interactions.

Hydrogen bonds are critical for molecular recognition and stabilizing the ligand-protein complex. The this compound scaffold contains multiple hydrogen bond donors (the amino group and the N-H of the uracil ring) and acceptors (the carbonyl oxygens and the ring nitrogens), as confirmed by computed property data. nih.gov In docking studies of related compounds, the uracil core frequently forms key hydrogen bonds with amino acid residues. For example, in simulations with Cyclin-Dependent Kinase 2 (CDK2), a cancer-related protein, derivatives have shown interactions where the uracil moiety's N-H and C=O groups form hydrogen bonds with the protein's backbone residues. researchgate.net

Hydrophobic interactions, driven by the tendency of non-polar groups to avoid aqueous environments, are equally important for binding affinity. nih.govnih.gov The benzyl group of this compound provides a significant hydrophobic substituent. This phenyl ring can form favorable hydrophobic and π-stacking interactions with non-polar amino acid side chains like leucine, valine, and phenylalanine within the binding site of target proteins. researchgate.net The interplay between the specific hydrogen bonds formed by the aminouracil core and the hydrophobic contacts established by the benzyl group determines the molecule's binding orientation and affinity. researchgate.net

Interactive Table 1: Example of Predicted Interactions for a this compound Derivative with a Protein Target (CDK2)

| Interacting Moiety of Ligand | Protein Residue | Type of Interaction |

| Uracil C=O | Leu83 (Backbone NH) | Hydrogen Bond |

| Uracil N-H | Glu81 (Backbone C=O) | Hydrogen Bond |

| Amino Group (-NH2) | Asp86 (Side Chain) | Hydrogen Bond |

| Benzyl Ring | Ile10, Val18, Phe80 | Hydrophobic Interaction |

| Benzyl Ring | Phe80 | π-π Stacking |

Note: This table is a representative example based on docking studies of derivatives and illustrates common interaction patterns. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and identify the key structural features that govern their potency.

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values). researchgate.net For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., partial charges, dipole moment), and topological properties (e.g., connectivity indices). nih.gov

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. researchgate.net For a series of this compound analogs, a hypothetical QSAR model might take the form:

Predicted Activity (pIC50) = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) - (c3 * Descriptor C)

Here, Descriptor A could represent a measure of hydrophobicity, Descriptor B could relate to the hydrogen bonding capacity, and Descriptor C might be a steric parameter that negatively impacts activity. The quality and predictive power of the model are assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov Such models are valuable tools for the virtual screening of large compound libraries to prioritize candidates for synthesis and testing. qsartoolbox.org

Interactive Table 2: Example of Descriptors and a Hypothetical QSAR Equation

| Descriptor | Description | Coefficient |

| LogP | Lipophilicity (Hydrophobicity) | +0.45 |

| H-Bond Acceptors | Count of Hydrogen Bond Acceptors | +0.21 |

| Molecular Volume | Steric Bulk | -0.15 |

| Hypothetical Equation | pIC50 = 2.5 + (0.45 * LogP) + (0.21 * H-Bond Acceptors) - (0.15 * Molecular Volume) |

Note: This table presents a simplified, hypothetical QSAR model for illustrative purposes.

The primary outcome of a QSAR study is the identification of the molecular properties that are most influential on biological activity. nih.gov By analyzing the descriptors included in the final QSAR model, chemists can deduce which structural features are beneficial or detrimental.

For this compound derivatives, QSAR studies on similar heterocyclic systems suggest that:

Hydrophobicity: The benzyl group contributes significantly to the molecule's lipophilicity. The model might show that an optimal level of hydrophobicity is required for activity, likely related to membrane permeability or hydrophobic interactions in the binding pocket. nih.gov

Hydrogen Bonding Capability: The presence of the amino group and the uracil ring's carbonyls and N-H group is crucial. Descriptors related to the number of hydrogen bond donors and acceptors often appear in QSAR models, highlighting their importance for target binding. mdpi.com

Substituent Effects: The nature and position of substituents on the benzyl ring can modulate electronic and steric properties. For example, introducing electron-withdrawing groups could alter the charge distribution of the entire molecule, while bulky substituents could cause steric clashes within the binding site, leading to reduced activity. bohrium.com

This information provides a rational basis for lead optimization, guiding the design of new analogs with potentially enhanced potency. rjeid.com

Development of Predictive Models for Biological Activity

Mechanistic Pathway Elucidation through Computational Simulations

Computational chemistry is an indispensable tool for investigating the step-by-step mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the structures of transient species like intermediates and transition states and map out the most favorable reaction pathways. smu.edu

A chemical reaction proceeds from reactants to products through one or more high-energy transition states, which represent the energy maxima along the reaction coordinate. solubilityofthings.com In multi-step reactions, stable or semi-stable species called intermediates may be formed, which reside in local energy minima between transition states. youtube.com

Computational methods, particularly Density Functional Theory (DFT), can be used to locate and characterize the geometry and energy of these fleeting species. For instance, in the synthesis of pyridopyrimidine derivatives from this compound, a proposed mechanism involves a series of steps including condensation and cyclization. nih.gov Theoretical calculations can model the structure of the proposed intermediates, such as the initial adduct formed between the reactants, and the high-energy, short-lived transition states that connect them. e-bookshelf.de Analyzing the bond-forming and bond-breaking processes in the transition state structure provides definitive evidence for a proposed mechanism. solubilityofthings.com

Interactive Table 3: Key Species in a Proposed Reaction Step for a this compound Derivative

| Species | Description | Key Structural Features |

| Reactants | This compound + Aldehyde + Malononitrile | Starting materials for a one-pot reaction. |

| Intermediate 1 | Knoevenagel condensation product | A new C=C bond is formed. |

| Intermediate 2 | Michael adduct | The amino group of uracil attacks the double bond. |

| Transition State | Cyclization transition state | A six-membered ring is being formed; partial bonds exist. e-bookshelf.de |

| Product | Pyridopyrimidine derivative | A new fused heterocyclic ring is formed. |

Note: This table outlines the theoretical species involved in a multi-step synthesis starting from this compound, based on established reaction mechanisms. nih.gov

An energetic profile, or reaction energy diagram, plots the relative potential energy of the system as it progresses from reactants to products. smu.edu By calculating the energies of the reactants, intermediates, transition states, and products, computational chemists can construct this profile.

The diagram provides crucial quantitative data about the reaction:

Activation Energy (Ea): The energy difference between the reactants and the highest-energy transition state. This value is directly related to the reaction rate; a lower activation energy implies a faster reaction.

Structure Activity Relationship Sar Studies of 6 Amino 1 Benzyluracil Derivatives

Impact of Substituent Modifications on Biological Activity

The systematic modification of the 6-amino-1-benzyluracil core has yielded crucial insights into the structural requirements for various biological activities. The following sections detail the impact of substitutions at key positions on the molecule.

Substitutions on the pyrimidine (B1678525) ring of 6-aminouracil (B15529) derivatives, particularly at the C5 and C6 positions, are critical for modulating biological activity. researchgate.net The C5 position of the uracil (B121893) ring is a common site for modification to enhance therapeutic properties. For instance, the introduction of a cinnamoyl group at the C5 position of 6-aminouracils has been investigated for anticancer activity. acs.org

The amino group at the C6 position is a key determinant of the biological activity of this class of compounds. The presence of the 6-amino group is crucial for the anti-HIV activity of some uracil derivatives. scirp.org Docking studies of 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil have suggested that the 6-amino group can form a hydrogen bond with the amide group of Lys101 in the HIV-1 reverse transcriptase enzyme. scirp.org

Furthermore, the reactivity of the C5 position is influenced by the nature of the substituents at other positions on the uracil ring. The presence of electron-donating groups can activate the C5 position for electrophilic substitution, allowing for the introduction of various functionalities that can modulate the biological profile of the molecule.

Table 1: Impact of Pyrimidine Ring Substitutions on the Biological Activity of 6-Aminouracil Derivatives

| Position of Substitution | Substituent | Resulting Compound Class | Observed Biological Activity | Reference(s) |

|---|---|---|---|---|

| C5 | Cinnamoyl | 5-Cinnamoyl-6-aminouracils | Anticancer | acs.org |

| C5 | Halogens (F, Cl, Br, I), -NO2 | 5-Substituted-6-aminouracils | Generally minimal cytotoxic activity | researchgate.net |

| C5 | -OH, -OCH3, -CH3 | 5-Substituted-6-aminouracils | Moderate to good cytotoxic activity | researchgate.net |

| C6 | Amino | 6-Aminouracil derivatives | Anti-HIV, Anticancer, Antimicrobial | scirp.orgmdpi.comnih.gov |

The N-1 substituent of the uracil ring plays a significant role in the interaction of these derivatives with their biological targets. While the benzyl (B1604629) group is a common starting point, variations of this group have been explored to optimize activity. For instance, in the context of anti-HIV agents, the presence of a 1-benzyl moiety was a key feature of the initial lead compounds, 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil. mdpi.com

Studies on related 1-substituted uracil derivatives have shown that the nature of the substituent at the N-1 position can influence a range of pharmacological activities. For example, in a series of 6-substituted uracil derivatives, a 1-butyl-6-methyluracil (B86784) was identified as having high proliferative activity in lung epithelial cells. rsc.org This suggests that aliphatic substituents at the N-1 position can also confer significant biological effects.

In the development of pyridopyrimidine derivatives from this compound, the introduction of a 2-chlorobenzyl group at the N-1 position was also investigated, indicating that substitutions on the benzyl ring itself are a viable strategy for modifying activity. researchgate.net

Table 2: Influence of N-1 Substituent Modification on the Biological Activity of Uracil Derivatives

| N-1 Substituent | Core Structure | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| Benzyl | 6-Amino-3-(3,5-dimethylbenzyl)uracil | Anti-HIV-1 | mdpi.com |

| 2-Chlorobenzyl | 6-Aminouracil | Precursor for Pyridopyrimidines | researchgate.net |

| Butyl | 6-Methyluracil | Proliferative activity in lung cells | rsc.org |

The amino group at the C6 position is a highly versatile handle for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse biological activities. Derivatization of this amino group can lead to compounds with altered potency, selectivity, and even mechanism of action.

One common modification is the formation of Schiff bases through condensation with various aldehydes. This has been a key step in the synthesis of fused heterocyclic systems such as pyridopyrimidines. researchgate.net The reactivity of the 6-amino group has been extensively utilized to construct more complex molecular architectures with potential therapeutic applications. semanticscholar.org

In a study on the anticancer properties of 6-aminouracil derivatives, chloroacetylation of the 6-amino group yielded an intermediate that, when further reacted, produced furan-containing derivatives with moderate anticancer activity against the PC3 prostate cancer cell line. scirp.org This highlights the potential of N-acylation to generate compounds with valuable biological profiles.

Table 3: Effect of Derivatization of the C6-Amino Group on Biological Activity

| Derivatization Reaction | Resulting Structure | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| Condensation with aldehydes | Schiff bases/fused heterocycles | Precursors for various bioactive compounds | researchgate.netsemanticscholar.org |

| Chloroacetylation | 6-Chloroacetylaminouracil | Intermediate for anticancer agents | scirp.org |

| Coupling with pyrimidine-2-thione | Amino-bridged pyrimidine-2-thiones | Improved anticancer activity (PC3 cells) | scirp.org |

Modifications to the Benzyl Group

Adenosine (B11128) Receptor Antagonism and Agonism

This compound is a crucial intermediate in the synthesis of potent and selective antagonists for adenosine receptors, particularly the A3 subtype. nih.govacs.org The structural features of this compound are embedded within more complex heterocyclic systems, such as pyrido[2,1-f]purine-2,4-diones, which have been extensively studied for their interactions with adenosine receptors.

Binding assays are fundamental in determining the affinity of a ligand for its receptor. For derivatives originating from this compound, these assays have revealed high affinity and selectivity for the A3 adenosine receptor. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

In a series of pyrido[2,1-f]purine-2,4-dione derivatives synthesized from this compound, many compounds displayed high affinity for the human A3 adenosine receptor (hA3R), with Ki values in the nanomolar range. nih.govacs.org The affinity for other adenosine receptor subtypes, such as A1 and A2A, is generally lower, indicating a degree of selectivity for the A3 receptor.

Table 4: Binding Affinities (Ki, nM) of Representative Pyrido[2,1-f]purine-2,4-dione Derivatives at Human Adenosine Receptors

| Compound | R1 Substituent | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) | Reference(s) |

|---|---|---|---|---|---|

| 1 | H | >10000 | 2500 | 18 | nih.govacs.org |

| 2 | Propyl | 5800 | 1200 | 1.8 | nih.govacs.org |

| 3 | Cyclopropylmethyl | 2900 | 690 | 0.48 | nih.govacs.org |

| 4 | 2-Fluorobenzyl | >10000 | 5000 | 0.39 | nih.govacs.org |

Data is for N3-substituted derivatives of 1-benzyl-8-methoxy-pyrido[2,1-f]purine-2,4-dione.

Beyond affinity, the kinetics of ligand-receptor binding, including the association (kon) and dissociation (koff) rate constants, are increasingly recognized as critical determinants of a drug's in vivo efficacy. The residence time (RT) of a ligand at its receptor, which is the reciprocal of the dissociation rate constant (1/koff), can significantly influence the duration of the pharmacological effect.

For the pyrido[2,1-f]purine-2,4-dione derivatives of this compound, extensive structure-kinetics relationship (SKR) studies have been conducted at the hA3R. nih.govacs.org These studies have revealed that small structural modifications can lead to substantial changes in binding kinetics, often independent of changes in affinity.

For example, modifications at the N3 position of the pyrido[2,1-f]purine-2,4-dione scaffold have been shown to dramatically alter the residence time at the hA3R. The introduction of different alkyl, alkenyl, and alkynyl substituents has resulted in compounds with a wide range of residence times, from a few minutes to several hours. nih.govacs.org This highlights the potential to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds by modulating their binding kinetics.

Table 5: Kinetic Parameters of Representative Pyrido[2,1-f]purine-2,4-dione Derivatives at the Human A3 Adenosine Receptor

| Compound | R1 Substituent | kon (10^5 M^-1 s^-1) | koff (10^-4 s^-1) | Residence Time (min) | Reference(s) |

|---|---|---|---|---|---|

| 5 | H | 1.3 ± 0.1 | 770 ± 50 | 2.2 | nih.govacs.org |

| 6 | Propyl | 2.6 ± 0.3 | 43 ± 4 | 390 | nih.govacs.org |

| 7 | 2-Phenylethyl | 1.0 ± 0.1 | 4.3 ± 0.4 | 391 | nih.govacs.org |

Data is for N3-substituted derivatives of 1-benzyl-8-methoxy-pyrido[2,1-f]purine-2,4-dione.

A1, A2A, A2B, and A3 Adenosine Receptor Binding Assays

Enzymatic Inhibition Studies

The therapeutic potential of this compound derivatives is often linked to their ability to inhibit specific enzymes that are critical for the survival and proliferation of cancer cells. These enzymatic inhibition studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective drug candidates.

Derivatives of this compound have been investigated for their ability to inhibit various kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. For instance, a study focusing on pyridopyrimidine derivatives synthesized from this compound showed that these compounds could potentially act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Janus kinase 2 (Jak2), both of which are implicated in cancer progression. nih.govresearchgate.netnih.gov Molecular docking studies have suggested that these derivatives can fit into the binding sites of these kinases, indicating their potential as kinase inhibitors. nih.govresearchgate.netnih.gov Another study revealed that certain uracil-linked Schiff bases demonstrated inhibitory activity against Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), with IC50 values comparable to the known inhibitor volasertib. researchgate.net Specifically, compounds 4 and 7 in this study showed significant inhibition of BRD4 and PLK1. researchgate.net

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for managing DNA supercoiling. uniprot.org Its B subunit (GyrB) has an ATP-binding site that can be targeted by inhibitors. uniprot.org While primarily a target for antibacterial agents, the inhibition of related topoisomerase enzymes is a key strategy in cancer therapy. Some derivatives of this compound have been evaluated for their interaction with DNA gyrase B. Molecular docking studies have been employed to understand the binding modes of these compounds within the active site of DNA gyrase B. researchgate.netnih.gov For example, a study on thiazole (B1198619) derivatives showed good binding energy to the DNA gyrase B crystal structure, suggesting a similar interaction mechanism to known inhibitors. researchgate.net Another study on benzopyrone-based derivatives identified compounds that competitively inhibit the ATP-binding site of the GyrB subunit. mdpi.com These findings highlight the potential of uracil-based compounds to be developed as inhibitors of this class of enzymes.

Histone deacetylases (HDACs) and topoisomerases (Topos) are both validated targets in oncology. nih.govmdpi.com HDACs are involved in the epigenetic regulation of gene expression, while topoisomerases are crucial for resolving DNA topological problems during replication and transcription. nih.govwikipedia.org The dual inhibition of both HDACs and topoisomerases has emerged as a promising strategy to overcome drug resistance and enhance therapeutic efficacy. nih.govscienceopen.com

Several studies have focused on designing this compound derivatives as dual HDAC and topoisomerase inhibitors. researchgate.net Uracil-linked Schiff bases have been synthesized and evaluated as dual inhibitors of HDAC II and Topoisomerase I (Topo I). researchgate.net In one study, a bromophenyl derivative (compound 22) showed a promising selectivity index with IC50 values of 1.12 µM against HDAC II and 13.44 µM against Topo I. researchgate.net Another study on thiouracil derivatives identified compounds with potent inhibitory activity against HDAC1 and HDAC4. researchgate.netresearchgate.net Furthermore, spirooxindole and pyrimidine hybrids have been developed as dual Topoisomerase I and II (Topo I/II) inhibitors, with some selenium nanoparticle derivatives showing enhanced inhibitory activity. researchgate.net

DNA Gyrase B Inhibition and Interaction Analysis

DNA Binding and Fragmentation Properties of Fused Uracil Derivatives

The ability of small molecules to bind to DNA and induce its fragmentation is a key mechanism for many anticancer drugs. Fused uracil derivatives, synthesized from this compound, have been investigated for these properties. raco.catscirp.org Studies have shown that newly synthesized pyridopyrimidines, pyrimidodipyrimidines, and lumazines derived from this compound can bind to, chelate, and fragment nucleic acid DNA. raco.cat The interaction with DNA can occur through various modes, including intercalation, where the molecule inserts itself between the base pairs of the DNA helix, and electrostatic interactions with the phosphate (B84403) backbone. researchgate.netosti.gov This binding can interfere with DNA replication and transcription, ultimately leading to cell death. The specific structural features of these fused uracil derivatives determine their DNA binding affinity and their ability to cause DNA damage. raco.cat

Pharmacological Significance and Therapeutic Potential

The pharmacological significance of this compound derivatives lies primarily in their potential as anticancer agents. Their ability to inhibit key enzymes and interact with DNA translates into cytotoxic activity against various cancer cell lines.

Derivatives of this compound have demonstrated significant antiproliferative effects against a range of human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG-2).

A549 (Lung Carcinoma): Several studies have reported the cytotoxic activity of this compound derivatives against the A549 cell line. nih.govresearchgate.netnih.govjrespharm.com Pyridopyrimidine derivatives synthesized from this compound have shown notable inhibitory activity, with some compounds exhibiting IC50 values as low as 10.3 µM. nih.gov Another study on furan-containing carbohydrazide (B1668358) derivatives identified a compound with an IC50 value of 43.38 µM against A549 cells, while showing no cytotoxic effects on normal fibroblast cells. jrespharm.com

MCF-7 (Breast Adenocarcinoma): The MCF-7 cell line, which is estrogen receptor-positive, is a common model for breast cancer research. culturecollections.org.uk Various this compound analogs have shown potent activity against these cells. researchgate.netdovepress.comias.ac.inmdpi.com For example, certain aminopyrimidine derivatives and their selenium nanoforms exhibited strong anti-proliferative activity against MCF-7 cells, with IC50 values in the low micromolar range. researchgate.net Curcumin-pyrimidine analogs have also demonstrated potent antiproliferative activity against MCF-7 cells, with one derivative showing an IC50 value of 0.61 µM. ias.ac.in

HepG-2 (Hepatocellular Carcinoma): HepG-2 cells are a widely used in vitro model for liver cancer. mdpi.comnih.gov Derivatives of this compound have shown promising cytotoxic effects against this cell line. researchgate.netmdpi.commdpi.com Aminopyrimidine derivatives have demonstrated strong anti-proliferative activity, with one compound exhibiting an IC50 of 14.31 µM. researchgate.net A selenium-containing analog showed even greater potency with an IC50 of 1.07 µM. researchgate.net Furthermore, some thiouracil derivatives have also shown significant cytotoxic activities against HepG-2 cells. researchgate.net

Interactive Data Table of Anticancer Activity

Below is a summary of the reported IC50 values for various this compound derivatives against different cancer cell lines.

| Derivative Class | Compound | Cell Line | IC50 (µM) | Source |

| Pyridopyrimidine | 3b | A549 | 10.3 | nih.gov |

| Pyridopyrimidine | 7d | A549 | 12.2 | nih.gov |

| Furan (B31954) Carbohydrazide | 3e | A549 | 43.38 | jrespharm.com |

| Aminopyrimidine | 3a | MCF-7 | 27.14 | researchgate.net |

| Aminopyrimidine | 4 | MCF-7 | 3.14 | researchgate.net |

| Curcumin-pyrimidine | 3g | MCF-7 | 0.61 | ias.ac.in |

| Aminopyrimidine | 3a | HepG-2 | 14.31 | researchgate.net |

| Aminopyrimidine | 4 | HepG-2 | 1.07 | researchgate.net |

| Thiouracil derivative | 6c | HepG-2 | 1.53 | researchgate.net |

Antimicrobial and Antiviral Properties

The core structure of 6-aminouracil has served as a scaffold for the synthesis of various heterocyclic compounds with potential antimicrobial and antiviral activities. Derivatives incorporating this moiety have been investigated for their efficacy against a range of pathogens.

Research has shown that condensing this compound with different aromatic aldehydes and ethyl acetoacetate (B1235776) can produce ethyl 5-arylpyridopyrimidine-6-carboxylates. bohrium.comresearchgate.net This highlights the utility of this compound as a precursor for more complex heterocyclic systems. bohrium.com While broad statements about the antimicrobial potential of pyridine (B92270) derivatives exist, specific data for derivatives directly synthesized from this compound is an area of ongoing research. bohrium.com

In a related study, derivatives of the closely related 6-amino-1,3-dimethyluracil (B104193) were synthesized and evaluated for their antibacterial properties. Three bis-uracil derivatives, formed by reacting 6-[(dimethylamino)methyleneamino]-1,3-dimethyluracil with aldehydes like p-methoxybenzaldehyde, p-nitrobenzaldehyde, and 2-thiophenecarboxaldehyde, exhibited moderate to good antibacterial activity. mdpi.com Their minimum inhibitory concentration (MIC) values were determined against several bacterial strains, as detailed in the table below. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of select Bis-Uracil Derivatives

| Derivative | Klebsiella pneumoniae (mg/mL) | Staphylococcus aureus (mg/mL) | Pseudomonas aeruginosa (mg/mL) |

|---|---|---|---|

| p-methoxybenzaldehyde derivative | 25 | 25 | 50 |

| p-nitrobenzaldehyde derivative | 50 | 50 | 100 |

| 2-thiophenecarboxaldehyde derivative | 25 | 50 | 50 |

Data sourced from MDPI mdpi.com

Furthermore, the synthesis of novel thiazole derivatives containing an imidazole (B134444) and furan scaffold demonstrated antibacterial and antifungal activity. researchgate.net Although not directly derived from this compound in this study, the research points to the broader potential of uracil-like structures in antimicrobial drug design. For instance, certain thiazole derivatives showed significant activity against S. aureus, E. coli, C. albicans, and A. niger. researchgate.net

Anti-HIV-1 Activity and Reverse Transcriptase Inhibition

Derivatives of this compound have emerged as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.gov These compounds function by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its enzymatic activity. nih.govmsu.ru

A key derivative, 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AmBBU), was identified as a highly active and selective inhibitor of HIV-1 replication in vitro. nih.govnih.gov The anti-HIV-1 activity of AmBBU and related compounds is significantly influenced by substitutions on the uracil ring. The 6-amino group, in particular, has been shown to be crucial for potent antiviral activity. nih.gov Docking studies suggest that the strong anti-HIV-1 activity of AmBBU is due to hydrogen bond formation between its 6-amino group and the amide group of the Lys101 residue, as well as hydrophobic interactions with other key amino acids in the binding pocket, including Leu100, Val106, Tyr181, and Trp229. nih.gov

Another potent compound, 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl)uracil, showed significant anti-HIV-1 activity with a half-maximal effective concentration (EC₅₀) of 10 nM and a high selectivity index (SI) of over 1923. researchgate.net This highlights the potential for modifications at the N-1 position to further enhance antiviral potency. researchgate.net

Table 2: Anti-HIV-1 Activity of select this compound Derivatives

| Compound | EC₅₀ (µM) | SI | Target Virus Strain |

|---|---|---|---|

| 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AmBBU) | 0.0031 | >32,258 | HIV-1 (IIIB) |

| 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AzBBU) | 0.0032 | >31,250 | HIV-1 (IIIB) |

| 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl)uracil | 0.010 | >1923 | HIV-1 |

Data sourced from AAC nih.gov and ResearchGate researchgate.net

The development of resistance is a major challenge for NNRTIs. Long-term culturing of HIV-1 with AmBBU and its azido (B1232118) counterpart (AzBBU) led to the emergence of resistant viral strains. nih.gov Sequence analysis of the RT enzyme from these escape viruses consistently revealed the Y181C mutation, which involves the change from tyrosine to cysteine at position 181. nih.govnih.gov This single mutation was found to be sufficient to confer high-level resistance (over 500-fold) to these uracil derivatives. nih.gov It is noteworthy that these derivatives were not active against HIV-2, a common characteristic of most NNRTIs. nih.gov

Future Directions and Emerging Research Areas

Design and Synthesis of Novel Scaffolds Based on 6-Amino-1-benzyluracil

The chemical architecture of this compound makes it an ideal starting material for the synthesis of more complex molecules. The amino group at the 6-position and the potential for substitution on the benzyl (B1604629) ring and the uracil (B121893) core allow for a wide range of chemical transformations.

One promising area of research is the synthesis of fused heterocyclic systems. For instance, this compound can be used to create pyridopyrimidines, which are bicyclic structures with potential biological activities. nih.govresearchgate.netmdpi.comnih.govresearchgate.net The synthesis of these compounds often involves the condensation of this compound with various reagents like aromatic aldehydes and ethyl acetoacetate (B1235776). nih.govmdpi.comnih.govresearchgate.net For example, ethyl 5-arylpyridopyrimidine-6-carboxylates have been prepared through a one-pot, three-component reaction involving this compound. nih.govmdpi.comnih.govresearchgate.net Another approach involves the reaction of this compound with arylidenemalononitriles to yield pyridopyrimidines.

The development of novel synthetic methodologies is crucial for expanding the chemical space around this compound. Researchers are exploring one-pot synthesis and multi-component reactions to create diverse libraries of derivatives efficiently. nih.govmdpi.comnih.govresearchgate.netbohrium.comresearchgate.net These strategies are not only time- and resource-efficient but also allow for the introduction of a variety of functional groups, leading to compounds with a broad spectrum of physicochemical properties. The design of new scaffolds also includes the synthesis of bis(6-aminouracil) derivatives, such as 5,5'-methylene bis(this compound), which have been synthesized and characterized.

Table 1: Examples of Novel Scaffolds Synthesized from this compound

| Starting Material | Reagents | Product Scaffold | Reference |

| This compound | Arylidenemalononitrile, Triethylamine (B128534) | Pyridopyrimidine | |

| This compound | Aromatic aldehydes, Ethyl acetoacetate | Ethyl 5-arylpyridopyrimidine-6-carboxylate | nih.govmdpi.comnih.govresearchgate.net |

| This compound | Formalin, Acetic acid | 5,5'-Methylene bis(this compound) | |

| This compound | Ethyl 2-(2-hydroxybenzylidene) acetoacetate, Triethylamine | 6-Acetyl-1-benzyl-5-(2-hydroxyphenyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione | mdpi.com |

Advanced Computational Approaches for Drug Discovery

In recent years, computational methods have become indispensable in the field of drug discovery, and their application to this compound and its analogs is a burgeoning area of research. These approaches can significantly accelerate the identification of promising drug candidates and provide insights into their mechanisms of action.

Molecular docking is a widely used computational technique to predict the binding affinity and orientation of a small molecule (ligand) to a protein target. scielo.org.mxmdpi.commdpi.comnih.gov For derivatives of this compound, docking studies have been employed to investigate their potential as inhibitors of various enzymes implicated in diseases like cancer. nih.govnih.gov For instance, molecular docking has been used to assess the binding of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from this compound, to key cancer-related proteins such as CDK2, Jak2, and DHFR. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. researchgate.net QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR study on 6-amino uracil analogues as thymidine (B127349) phosphorylase inhibitors has been conducted to understand the physicochemical properties that contribute to their inhibitory activity. researchgate.net Such studies can guide the design of more potent and selective inhibitors.

Virtual screening of large chemical libraries is another computational strategy that can be applied to identify novel bioactive compounds based on the this compound scaffold. scielo.org.mx This can be done using either ligand-based or structure-based approaches. scielo.org.mx As the number of publicly available chemical databases grows, the potential for discovering new uses for this compound derivatives through virtual screening increases.

Development of this compound Analogs as Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. The development of analogs of this compound as chemical probes is an emerging research area with the potential to significantly advance our understanding of cellular processes.

Due to their ability to be synthetically modified, derivatives of this compound can be functionalized with reporter groups such as fluorescent tags or biotin. This allows for the visualization and tracking of these molecules within cells, as well as the identification of their protein binding partners. The synthesis of oligodeoxynucleotides containing modified nucleobases, a field related to uracil derivatives, highlights the potential for creating probes to study DNA repair mechanisms. rsc.org

The development of divergent synthetic strategies is key to creating a diverse panel of chemical probes. rsc.org These strategies would allow for the systematic modification of the this compound scaffold to explore its interactions with a wide range of biological targets. Such probes could be invaluable for target identification and validation in the drug discovery process.

Exploration of Agrochemical Applications and Other Industrial Uses

Beyond the pharmaceutical realm, the unique chemical properties of this compound and its derivatives suggest potential applications in agriculture and other industries. Uracil and its derivatives have been investigated for a variety of uses, and this exploration extends to compounds like this compound.

In agriculture, uracil derivatives have been used in the production of herbicides and fungicides. pengnuochemical.com These compounds can interfere with essential biological processes in weeds and fungi, providing a means of crop protection. pengnuochemical.com The potential for this compound analogs to act as selective herbicides or pesticides is an area ripe for investigation. Research into coupling amino acids with pesticides to enhance their transport within plants could provide a model for exploring similar applications with uracil derivatives. google.com

In the realm of industrial chemistry, uracil derivatives have found use as thermal stabilizers for polymers like polyvinyl chloride (PVC). researchgate.net The addition of uracil-based compounds can suppress the thermal degradation of PVC, enhancing its durability. researchgate.net Furthermore, some uracil derivatives have been explored as corrosion inhibitors for mild steel and as antioxidants in natural rubber. researchgate.netresearchgate.net The potential for this compound to contribute to these or other industrial applications warrants further study.

Table 2: Potential Non-Pharmaceutical Applications of Uracil Derivatives

| Application Area | Potential Use | Reference |

| Agrochemicals | Herbicides, Fungicides | pengnuochemical.comchemicalbook.com |

| Polymer Chemistry | Thermal stabilizers for PVC | researchgate.net |

| Materials Science | Corrosion inhibitors, Antioxidants for rubber | researchgate.netresearchgate.net |

| Analytical Chemistry | Chromatographic marker | pengnuochemical.com |

常见问题

Q. Table 1: Example Synthesis Steps for Halogenated Derivatives

| Step | Reagents/Conditions | Purpose | Critical Parameters |

|---|---|---|---|

| (d) | Br₂, PbO₂, AcOH, 0–5°C | Introduce bromine at C5 | Monitor reaction time/temp |

| (f) | NH(CH₃)₂, H₂O, 60–80°C | Amination | Adjust pH to avoid side reactions |

How can researchers characterize this compound and confirm its structural integrity?

Basic Research Question

Characterization involves orthogonal analytical methods:

Q. Table 2: Common Analytical Methods

| Method | Purpose | Sensitivity | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Structural elucidation | Moderate | |

| HPLC-UV | Purity assessment | High | |

| ESI-MS | Molecular weight confirmation | High |

What methodologies resolve contradictions in biological activity data for this compound derivatives?

Advanced Research Question

Contradictions often arise from impurities or experimental variability:

- Purity verification : Use HPLC and NMR to rule out impurities from incomplete purification .

- Dose-response studies : Test activity across concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Orthogonal assays : Validate results using multiple biological models (e.g., enzymatic vs. cellular assays) .

How should researchers optimize reaction yields for this compound derivatives?

Advanced Research Question

Yield optimization requires systematic parameter screening:

- Catalyst screening : Test Lewis acids (e.g., Zn/THF) for amination efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Reaction monitoring : Use TLC or in-situ IR to terminate reactions at peak product formation.

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

How can researchers modify the this compound scaffold to enhance biochemical properties?

Advanced Research Question

Functionalization strategies include:

- Halogenation : Introduce Br at C5 to improve binding affinity in enzyme pockets .